![molecular formula C21H18N2O3S B6575181 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1105219-83-7](/img/structure/B6575181.png)
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one” is a pyrazolo-pyridine analogue . It is synthesized in two steps, starting with the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second stage involves the synthesis of the title compound through intermolecular cyclization under reflux condition .
Synthesis Analysis
The synthesis of this compound involves two main steps. The first step is the synthesis of a monoketone curcumin analogue through a Claisen–Schmidt reaction . The second step involves the synthesis of the title compound through intermolecular cyclization under reflux condition . The protective group used in the synthesis process has the additional advantage of being stable under Pd-catalyzed C-C bond formation reaction conditions, facilitating the syntheses of the respective precursors .Molecular Structure Analysis
The structure of the compound has been confirmed by spectroscopic analysis including UV, FT-IR, HRMS, 1D NMR (1H-NMR, 13C-NMR, 1D-TOCSY), and 2D NMR (COSY, HSQC, HMBC) . The significantly longer C15–N14 bond length (1.420 (2)Å) and the nonplanar geometry of the C16–C15–N14–H14 fragment (torsion angle = 31.1 (3)°) indicate that the electronic delocalization stops on N14 and is not conjugated with the phenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a Claisen–Schmidt reaction and an intermolecular cyclization . The Claisen–Schmidt reaction is used to synthesize a monoketone curcumin analogue, which is then used to synthesize the title compound through intermolecular cyclization under reflux condition .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . The IR (KBr, cm−1) values are 3137 (NH), 1676 (C=O), 1609 (C=N) . The 1H NMR (400 MHz, DMSO-d6) values are 12.1 (s, 1H, NH), 7.51–8.10 (m, 7H, Ar–H), 6.95 (s, 1H, Ar–H), 3.78 (m, 6H, OCH3) . The 13C NMR (100 MHz, DMSO-d6) values are 163.1, 158.6, 149.1, 148.2, 144.6, 134.2, 132.3, 131.5, 129.6, 128.1, 125.9, 121.6, 120.8, 120.1, 112.4, 111.6, 105.1, 78.9, 55.5, 30.6 .Applications De Recherche Scientifique
Suzuki–Miyaura Coupling Reagents
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with electrophilic organic groups catalyzed by palladium. The success of SM coupling lies in its mild reaction conditions and functional group tolerance. Specifically, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one serves as a boron reagent in SM coupling reactions . Its stability, ease of preparation, and environmentally benign nature contribute to its widespread use.
Oxazole Synthesis
This compound can act as an ammonia equivalent in the concise synthesis of 2,4,5-trisubstituted oxazoles. Researchers have employed it in tandem Ugi/Robinson-Gabriel reaction sequences to access these heterocyclic structures .
Antibacterial Nucleoside Synthesis
In the total synthesis of (-)-muraymycin (MRY) D2 and its epimer, 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one plays a crucial role. MRY is an antibacterial nucleoside natural product, and this compound contributes to its construction .
Pyrazolo[3,4-d]pyrimidine Derivatives
Researchers have explored the thioxo-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold, which includes 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one derivatives. These compounds have been evaluated for their in vitro anti-proliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) cell lines .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CDK2 Inhibitors
Continuing with the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine motif, derivatives based on this scaffold have been investigated as novel CDK2 inhibitors. Their potential in cancer therapy warrants further exploration .
Hexahydro-pyrazolo[4,3-c]pyridine Synthesis
The compound 3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can be transformed into (E)-5-benzyl-7-(3,4-dimethoxybenzylidene)-3-(3,4-dimethoxyphenyl)-2-phenyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine. This reaction involves reacting the compound with phenyl hydrazine in the presence of potassium hydroxide under reflux conditions .
Mécanisme D'action
Target of Action
Similar compounds have been reported to inhibit proangiogenic receptor tyrosine kinases (rtks) including vascular endothelial growth factor . These RTKs play a crucial role in cell signaling and are often implicated in cancer and other diseases .
Mode of Action
It’s known that receptor tyrosine kinases (rtks), when inhibited, can prevent the activation of downstream signaling pathways that promote cell proliferation and survival . Therefore, it’s plausible that this compound may interact with its targets (potentially RTKs) in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Inhibition of these pathways can lead to decreased tumor growth in cancerous cells .
Pharmacokinetics
It’s noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could potentially impact the bioavailability of this compound.
Result of Action
Based on its potential inhibition of rtks, it could lead to decreased cell proliferation and survival, particularly in cancerous cells .
Propriétés
IUPAC Name |
3-benzyl-7-(3,4-dimethoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3S/c1-25-17-9-8-15(10-18(17)26-2)16-12-27-20-19(16)22-13-23(21(20)24)11-14-6-4-3-5-7-14/h3-10,12-13H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRKCRYEJJJUOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-7-(3,4-dimethoxyphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.